N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C20H16F3NO4 and its molecular weight is 391.346. The purity is usually 95%.
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Scientific Research Applications
Antiplasmodial Activities
- Research Context : A derivative related to furan and benzamide, specifically N-acylated furazan-3-amine, was investigated for its activity against Plasmodium falciparum, the parasite responsible for malaria. The study focused on in vitro activities against blood stages of two strains of P. falciparum, revealing structure-activity relationships and exploring physicochemical properties (Hermann et al., 2021).
Synthesis and Oxidation Studies
- Chemical Synthesis : Research on the synthesis and oxidation of tetrahydrobenzofurans, which are chemically related to the compound of interest, has been conducted. These studies include the exploration of dimethyldioxirane oxidation and the formation of unique tetrahydrobenzofuran derivatives (Levai et al., 2002).
Antibacterial, Antiurease, and Antioxidant Activities
- Biological Activities : The synthesis of ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives has been studied for their antibacterial, antiurease, and antioxidant properties. This work contributes to understanding the biological activities of furan and benzamide derivatives (Sokmen et al., 2014).
Intramolecular Oxidative Coupling
- Organic Chemistry Research : The study of intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides has been conducted, providing insights into the reactions and products formed under metal-free conditions (Yu et al., 2012).
Estrogen Receptor Affinity and Cytostatic Activity
- Bioactivity Research : The relationship between the structure of 2-phenylbenzo[b]furans, estrogen receptor affinity, and their cytostatic activity against mammary tumor cells has been explored. This study contributes to the understanding of the potential therapeutic applications of furan and benzamide derivatives (Erber et al., 1991).
Coordination and Reactivity in Organometallic Chemistry
- Organometallic Research : Studies on the synthesis, coordination, and reactivity of 2-(trimethylsiloxymethyl)phenyl- and 2-(hydroxymethyl)phenyl isocyanides have been conducted, which are relevant to the understanding of the organometallic aspects of similar compounds (Facchin et al., 2002).
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide Similar compounds have been reported to target various cellular components, such as proteins involved in cell cycle regulation .
Mode of Action
The exact mode of action of This compound Related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been reported to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
The molecular and cellular effects of This compound Related compounds have been reported to induce cell cycle arrest and apoptosis in cancer cells .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4/c21-20(22,23)28-16-9-7-15(8-10-16)19(26)24-12-17(25)13-3-5-14(6-4-13)18-2-1-11-27-18/h1-11,17,25H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLFQZHXSSQDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.